molecular formula C9H15N3 B2841207 (4-Tert-butylpyrimidin-5-yl)methanamine CAS No. 1367990-68-8

(4-Tert-butylpyrimidin-5-yl)methanamine

Cat. No.: B2841207
CAS No.: 1367990-68-8
M. Wt: 165.24
InChI Key: RSNIJBSTBRZBAA-UHFFFAOYSA-N
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Description

(4-Tert-butylpyrimidin-5-yl)methanamine is a heterocyclic amine featuring a pyrimidine ring substituted with a tert-butyl group at the 4-position and a methanamine (-CH₂NH₂) moiety at the 5-position. The pyrimidine core contributes to electron-deficient aromaticity, while the tert-butyl group introduces steric bulk and hydrophobicity. However, direct experimental data on its physical properties (e.g., solubility, vapor pressure) are scarce in the provided evidence, necessitating comparisons with analogous structures.

Properties

IUPAC Name

(4-tert-butylpyrimidin-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(2,3)8-7(4-10)5-11-6-12-8/h5-6H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNIJBSTBRZBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=NC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-tert-butylpyrimidine with formaldehyde and ammonia under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of (4-Tert-butylpyrimidin-5-yl)methanamine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(4-Tert-butylpyrimidin-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Tert-butylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tert-butyl group influences its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Pyrimidine vs. Pyridine Derivatives

While the provided evidence focuses on pyridine derivatives (e.g., tert-butyl carbamates and methoxy-substituted pyridines in and ), key differences arise when comparing pyrimidine and pyridine systems:

  • Electron-Deficiency : Pyrimidine rings are more electron-deficient than pyridine due to the presence of two nitrogen atoms. This reduces the basicity of the methanamine group compared to pyridine-based amines like methylamine (pKₐ ~10.6 for methylamine ).
  • Steric Hindrance : The tert-butyl group in (4-Tert-butylpyrimidin-5-yl)methanamine likely reduces solubility in polar solvents compared to smaller substituents (e.g., methyl or methoxy groups in pyridine derivatives ).
Table 1: Substituent Impact on Properties
Compound Core Structure Substituent Predicted Solubility Basicity (Relative)
This compound Pyrimidine 4-tert-butyl Low (hydrophobic) Moderate
Methylamine Alkylamine None High High (pKₐ ~10.6)
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate Pyridine 4-hydroxy, 5-methoxy Moderate (polar groups) Low (carbamate)

Solubility and Physical Properties

  • Methylamine : Highly water-soluble (miscible in all proportions at 25°C ) due to its small size and amine functionality. Experimental data show a mole fraction of ~0.1–0.3 in polar solvents like N,N-dimethylformamide (DMF) under varying conditions .
  • This compound : Expected to exhibit lower solubility in water due to the hydrophobic tert-butyl group and aromatic pyrimidine ring. Solubility may resemble bulkier amines like benzenemethanamine (mole fraction ~0.05 in DMF at 298 K ).
Table 2: Comparative Solubility Data
Compound Solubility in Water Solubility in DMF (Mole Fraction)
Methylamine High 0.1–0.3
Benzenemethanamine Low ~0.05
This compound (Predicted) Low ~0.05–0.1 (estimated)

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